Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate typically involves the reaction of 7-methyl-3H-thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, for about 2 hours. The resulting solution is then cooled to room temperature and neutralized by carefully pouring it into a saturated aqueous solution of sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, often carried out in dichloromethane (DCM) at low temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate has several scientific research applications:
Pharmaceutical Research: It is used as a building block in the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Chemical Research: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biological Research: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-D]pyrimidin-4-amine
- Ethyl 4-chloro-5-methylthieno[2,3-D]pyrimidine-6-carboxylate
Uniqueness
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thienopyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.
Biological Activity
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 228.67 g/mol
CAS Number: 1431412-39-3
The compound features a thieno-pyrimidine structure with a chloro substituent at the fourth position and a methyl group at the seventh position. This configuration is crucial for its biological activity, particularly as an enzyme inhibitor.
Research indicates that this compound acts primarily as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme plays a significant role in drug metabolism, and its inhibition can affect the pharmacokinetics of co-administered drugs. The compound's ability to modulate enzyme activity suggests potential applications in drug development and therapeutic interventions for conditions influenced by drug metabolism .
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes involved in metabolic pathways. Specifically, it has been noted for its inhibitory effects on:
- Cytochrome P450 CYP1A2 : Inhibition can lead to altered drug metabolism, which is critical for therapeutic efficacy and safety.
- Other Enzymes : Preliminary studies suggest it may also impact other metabolic enzymes, warranting further investigation into its broader enzymatic interactions .
Anticancer Potential
In vitro studies have indicated that derivatives of thieno[3,2-D]pyrimidine compounds exhibit anticancer properties . For instance, related compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines . The specific anticancer effects of this compound require further exploration but align with the observed activities of similar thienopyrimidine derivatives.
Case Studies
- Inhibition Studies : A study investigating the effects of thienopyrimidine derivatives on cancer cells showed that modifications to the thieno-pyrimidine structure could enhance inhibitory potency against specific cancer cell lines . The structural similarities between these compounds and this compound suggest that it may exhibit similar or enhanced activities.
- Pharmacokinetic Studies : Research has highlighted the importance of understanding how compounds like this compound interact with metabolic enzymes to predict their behavior in biological systems. Studies focusing on CYP1A2 inhibition have implications for the pharmacokinetics of drugs co-administered with this compound .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparative analysis with related compounds is essential:
Compound Name | Similarity | Key Features |
---|---|---|
4-Chloro-5-methylthieno[3,2-d]pyrimidine | 0.85 | Similar thieno-pyrimidine structure; different substitution pattern |
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | 0.80 | Additional phenyl group enhances biological activity |
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate | 0.75 | Alters solubility and pharmacokinetic properties |
This table illustrates the structural diversity within thieno-pyrimidine compounds and their varying biological activities.
Properties
Molecular Formula |
C9H7ClN2O2S |
---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-5-7(8(10)12-3-11-5)15-6(4)9(13)14-2/h3H,1-2H3 |
InChI Key |
VCMDQLBWGGAJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=CN=C2Cl)C(=O)OC |
Origin of Product |
United States |
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